Comparative Potency in Pancreatic Cancer Models: OXPHOS-IN-1 vs. DX3-213B and OXPHOS-IN-2
OXPHOS-IN-1 exhibits moderate antiproliferative activity against pancreatic cancer cell lines MIA PaCa-2 (IC50: 2.34 μM) and BxPC-3 (IC50: 13.82 μM) . In contrast, the more advanced lead compound DX3-213B shows nanomolar potency against MIA PaCa-2 (GI50: 11 nM) and Complex I (IC50: 3.6 nM) [1]. Similarly, the related analog OXPHOS-IN-2 demonstrates markedly higher potency in BxPC-3 cells (IC50: 250 nM in glucose, 17.5 nM in galactose) [2]. This positions OXPHOS-IN-1 as a useful tool for studies requiring a less potent OXPHOS inhibitor, for example, to investigate resistance mechanisms or when performing combination screens where high potency may obscure synergy.
| Evidence Dimension | Cellular Antiproliferative Activity (IC50/GI50) |
|---|---|
| Target Compound Data | MIA PaCa-2: 2.34 μM; BxPC-3: 13.82 μM |
| Comparator Or Baseline | DX3-213B (MIA PaCa-2 GI50: 11 nM); OXPHOS-IN-2 (BxPC-3 IC50: 250 nM in glucose) |
| Quantified Difference | OXPHOS-IN-1 is >200-fold less potent than DX3-213B in MIA PaCa-2 cells, and 55-fold less potent than OXPHOS-IN-2 in BxPC-3 cells (glucose medium). |
| Conditions | MIA PaCa-2 and BxPC-3 cell lines; MTT assay; 7-day incubation |
Why This Matters
This data defines the compound's place on the potency spectrum, allowing researchers to select the appropriate tool for their specific experimental context, whether it be for studying partial inhibition, combination therapies, or as a control against more potent analogs.
- [1] TargetMol. DX3-213B product page. T63136. Accessed 2024. View Source
- [2] TargetMol. OXPHOS-IN-2 product page. T211046. Accessed 2024. View Source
